N-Cinnamyl Naftifine Chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cinnamyl Naftifine Chloride typically involves the following steps:
Starting Materials: The synthesis begins with cinnamyl alcohol and 1-chloromethyl naphthalene.
Chlorination: Cinnamyl alcohol is chlorinated using a chlorinating agent to form cinnamyl chloride.
Substitution Reaction: The cinnamyl chloride undergoes a substitution reaction with N-methyl-1-naphthylmethylamine to form the intermediate product.
Formation of the Final Product: The intermediate product is then reacted with hydrochloric acid to form this compound
Industrial Production Methods
The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The process involves continuous reactions without the need for intermediate purification, which simplifies the operation and improves yield and production efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Cinnamyl Naftifine Chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Typical reagents include alkyl halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-Cinnamyl Naftifine Chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-Cinnamyl Naftifine Chloride is similar to that of naftifine. It interferes with sterol biosynthesis by inhibiting the enzyme squalene 2,3-epoxidase. This inhibition leads to decreased sterol levels, particularly ergosterol, and an accumulation of squalene in fungal cells, disrupting their cell membrane integrity and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C30H30ClN |
---|---|
Molecular Weight |
440.0 g/mol |
IUPAC Name |
methyl-(naphthalen-1-ylmethyl)-bis[(E)-3-phenylprop-2-enyl]azanium;chloride |
InChI |
InChI=1S/C30H30N.ClH/c1-31(23-11-17-26-13-4-2-5-14-26,24-12-18-27-15-6-3-7-16-27)25-29-21-10-20-28-19-8-9-22-30(28)29;/h2-22H,23-25H2,1H3;1H/q+1;/p-1/b17-11+,18-12+; |
InChI Key |
SHQQHRUPQWRKPZ-OYJDLGDISA-M |
Isomeric SMILES |
C[N+](CC1=CC=CC2=CC=CC=C12)(C/C=C/C3=CC=CC=C3)C/C=C/C4=CC=CC=C4.[Cl-] |
Canonical SMILES |
C[N+](CC=CC1=CC=CC=C1)(CC=CC2=CC=CC=C2)CC3=CC=CC4=CC=CC=C43.[Cl-] |
Origin of Product |
United States |
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